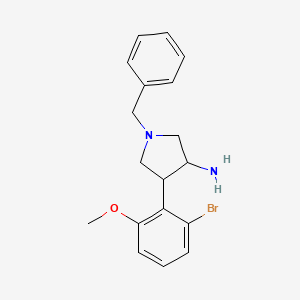

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

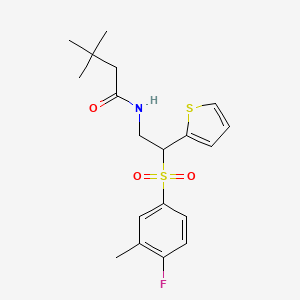

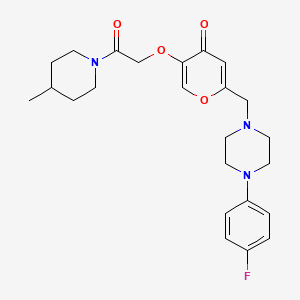

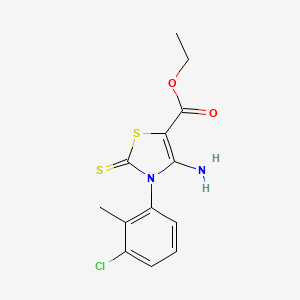

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine (1-B-4-2-B-6-MPP) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a melting point of 91-93°C. 1-B-4-2-B-6-MPP is a synthetic compound that has been used in recent years for a variety of scientific research applications, including as a ligand for the study of protein-protein interactions, as a reagent for the synthesis of new compounds, and for the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Intermediate Applications

- Large-Scale Synthesis Techniques : The compound has been utilized in large-scale synthesis processes, notably as an intermediate in the production of bioactive molecules. A study demonstrates its involvement in a 1,3-dipolar cycloaddition reaction, highlighting its utility in complex organic synthesis procedures (Kotian et al., 2005).

Chemical Properties and Characterization

- Study of Intervalence Transitions : Research into the intervalence charge-transfer (IVCT) band of compounds similar to 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine sheds light on its electronic properties and potential applications in mixed-valence molecular systems (Barlow et al., 2005).

Catalytic and Synthetic Applications

- Catalysis and Structural Chemistry : The compound's derivatives are used in catalytic processes, particularly in asymmetric Grignard cross-coupling reactions. This indicates its potential as a ligand in catalytic systems, contributing to enantioselective synthesis (Nagel & Nedden, 1997).

Biochemical Applications

- Inhibitor Synthesis : The compound has been utilized in the synthesis of inhibitors like N-Acetylglucosaminidase, showing its relevance in the development of bioactive agents and potential therapeutic applications (Schumacher-Wandersleb et al., 1994).

Complex Formation and Analysis

- Formation of Complexes with Metals : Studies have shown that derivatives of this compound can form complexes with metals, such as cobalt, which are significant in understanding coordination chemistry and potential applications in materials science (Amirnasr et al., 2002).

Conformational Studies

- Conformational Analysis : Research into the conformations of similar pyrrolidine derivatives provides insights into the spatial arrangement and potential interactions of this compound, important for understanding its chemical behavior and applications in molecular design (Oida et al., 1970).

properties

IUPAC Name |

1-benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O/c1-22-17-9-5-8-15(19)18(17)14-11-21(12-16(14)20)10-13-6-3-2-4-7-13/h2-9,14,16H,10-12,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQVTTQCTVKZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C2CN(CC2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)